2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method involves the initial formation of the indole moiety, followed by the construction of the imidazo[1,2-a]pyrazine ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and imidazo[1,2-a]pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or imidazo[1,2-a]pyrazine rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-indole-3-carbaldehyde: An intermediate in the synthesis of various indole derivatives.
N-phenylimidazo[1,2-a]pyridine: A compound with a similar imidazo[1,2-a] ring structure.
Uniqueness
2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its combined indole and imidazo[1,2-a]pyrazine structure, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H15N5 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H15N5/c1-2-6-14(7-3-1)23-20-19(24-18-13-21-10-11-25(18)20)16-12-22-17-9-5-4-8-15(16)17/h1-13,22-23H |
InChI Key |
URXKJFJUXICTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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